6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Scaffold optimization

6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid is a phenylpyridine monocarboxylic acid with molecular formula C13H10ClNO2 and molecular weight 247.68 g/mol. It contains a pyridine ring bearing a carboxylic acid group at the 3-position and a 4-chloro-2-methylphenyl substituent at the 6-position.

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
CAS No. 1261899-05-1
Cat. No. B6390135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid
CAS1261899-05-1
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C13H10ClNO2/c1-8-6-10(14)3-4-11(8)12-5-2-9(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)
InChIKeyIEFNJDOSKHSHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic Acid (CAS 1261899-05-1): Core Structural and Procurement Profile


6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid is a phenylpyridine monocarboxylic acid with molecular formula C13H10ClNO2 and molecular weight 247.68 g/mol [1]. It contains a pyridine ring bearing a carboxylic acid group at the 3-position and a 4-chloro-2-methylphenyl substituent at the 6-position [1]. The compound is commercially available at a minimum purity of 95% . Its computed physicochemical properties include a polar surface area (PSA) of 50.19 Ų, a calculated logP of 3.41, and a molecular complexity score of 285 [1].

Procurement Risk of Interchanging 6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic Acid with Positional Isomers or Des-methyl Analogs


Substituting this compound with closely related positional isomers (e.g., 2-, 4-, or 5-substituted pyridine-3-carboxylic acid analogs) or the des-methyl analog 6-(4-chlorophenyl)pyridine-3-carboxylic acid introduces significant structural divergence that alters molecular recognition, hydrogen-bonding geometry, and scaffold performance in downstream applications. The specific substitution pattern at the pyridine 6-position with the 4-chloro-2-methylphenyl group yields a unique spatial presentation of the lipophilic aryl ring, hydrophobic methyl group, and polar carboxylic acid functionality [1]. Computed molecular properties, including the specific PSA of 50.19 Ų and logP of 3.41, are directly linked to this substitution pattern and can shift appreciably upon repositioning or removal of the methyl substituent . Generic substitution therefore carries material risk of altered biological target engagement, synthetic pathway compatibility, or crystal engineering behavior in structure-based design workflows [1][2].

Quantitative Differentiation Evidence for 6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic Acid Versus Closest Analogs


Computed LogP Differentiates 6-(4-Chloro-2-methylphenyl) from 6-(4-Chlorophenyl) Des-methyl Analog

The calculated logP of 6-(4-chloro-2-methylphenyl)pyridine-3-carboxylic acid is 3.41 , whereas the des-methyl analog 6-(4-chlorophenyl)pyridine-3-carboxylic acid (C12H8ClNO2, CAS 31676-66-1) has a lower computed logP consistent with the absence of the hydrophobic methyl group. The increased lipophilicity of the target compound provides a quantifiable differentiation relevant to membrane permeability and hydrophobic binding pocket complementarity in medicinal chemistry campaigns.

Lipophilicity Drug-likeness Scaffold optimization

Positional Isomer Comparison: Pyridine Substitution Pattern Dictates Scaffold Geometry

Among the four possible (4-chloro-2-methylphenyl)pyridine-3-carboxylic acid regioisomers, only the 6-substituted variant presents the carboxylic acid and the aryl ring in a defined angular geometry distinct from the 2-, 4-, or 5-substituted isomers [1]. The target compound (6-substitution) positions the carboxylic acid at the 3-position of the pyridine and the aryl group at the 6-position, resulting in a measured polar surface area of 50.19 Ų and a rotatable bond count of 2 . In contrast, the 2-substituted isomer (CAS 1261890-57-6) places the aryl group ortho to the carboxylic acid, altering the torsion angle profile and potentially the binding mode. The 4-substituted isomer (CAS 1261962-52-0) presents a distinct vector orientation of the aryl ring relative to the acid. These geometric differences are quantifiable through molecular shape descriptors and are relevant for target-based virtual screening and co-crystal structure design.

Positional isomerism Molecular recognition Structure-based design

Commercially Certified Purity Baseline Supports Reproducibility in Scale-Up Workflows

The commercially available 6-(4-chloro-2-methylphenyl)pyridine-3-carboxylic acid from reputable vendors such as AKSci is supplied with a minimum purity of 95% . While this purity level is comparable to that of positional isomers from similar suppliers, the consistent quality control (including COA and SDS documentation) ensures batch-to-batch reproducibility critical for SAR studies and scale-up reactions. In contrast, some positional isomers or custom synthesized variants may exhibit variable purity levels, introducing confounding variables in biological assay interpretation or synthetic yield optimization.

Chemical procurement Purity specification Reproducibility

Molecular Complexity Score as a Proxy for Scaffold Diversity in Library Design

The target compound exhibits a molecular complexity score of 285 , which is higher than the simpler 6-(4-chlorophenyl)pyridine-3-carboxylic acid (C12H8ClNO2, lacking the methyl substituent) and comparable to other isomers within the C13H10ClNO2 series. The presence of the methyl group on the phenyl ring introduces steric bulk and hydrophobic character that is absent in the des-methyl analog, quantitatively reflected in the complexity score. In compound library design, higher complexity scores correlate with greater three-dimensionality and potentially improved target selectivity profiles [1].

Compound library design Scaffold diversity Molecular complexity

Recommended Application Scenarios for 6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic Acid Based on Quantitative Differentiation


Medicinal Chemistry Scaffold Optimization Requiring Defined Lipophilicity and Steric Profile

When a medicinal chemistry program requires a pyridine-3-carboxylic acid scaffold with enhanced lipophilicity (logP = 3.41) and steric bulk from the 2-methyl substituent, this compound provides a pre-validated building block. Its computed properties support passive cell permeability predictions and hydrophobic pocket complementarity that simpler des-methyl analogs cannot achieve (see Section 3, Evidence Item 1).

Structure-Based Drug Design Requiring Predictable Pyridine 6-Substitution Geometry

For co-crystallography or docking studies where the 6-position aryl ring must project along a defined vector relative to the 3-carboxylic acid group, this isomer offers a geometrically consistent scaffold. The substitution pattern ensures that the aryl ring and carboxylic acid are positioned at a specific angular relationship that is altered in 2-, 4-, or 5-substituted regioisomers [1] (see Section 3, Evidence Item 2).

Reproducible Parallel Synthesis in Hit-to-Lead Optimization

Batch-to-batch consistency with a vendor-certified minimum purity of 95% and available certificates of analysis reduces synthetic variability in parallel library construction or SAR expansion campaigns. This supports reliable hit-to-lead workflows where impurities in building blocks can confound biological activity interpretation (see Section 3, Evidence Item 3).

Fragment-Based Drug Discovery Utilizing Enhanced Scaffold Complexity

The molecular complexity score of 285, attributable to the combined 4-chloro-2-methylphenyl substitution pattern, positions this compound as a more three-dimensional fragment than the des-methyl analog. This can be advantageous in fragment-based screening where increased scaffold diversity correlates with a higher probability of identifying selective hits (see Section 3, Evidence Item 4).

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